1-(O-Tolyl)-1H-imidazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(2-methylphenyl)imidazol-2-amine |
InChI |
InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-7-6-12-10(13)11/h2-7H,1H3,(H2,11,12) |
InChI Key |
IRURALBNIFBPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 O Tolyl 1h Imidazol 2 Amine
Retrosynthetic Analysis and Design Considerations for the O-Tolyl Moiety
Retrosynthetic analysis of 1-(o-tolyl)-1H-imidazol-2-amine suggests several potential disconnections to identify viable starting materials. A primary disconnection can be made at the N-aryl bond, leading to 2-aminoimidazole and an o-tolyl halide or a related electrophile. This approach, however, faces challenges due to the potential for multiple N-arylation products and the varied reactivity of the imidazole (B134444) nitrogens.
A more productive retrosynthetic strategy involves the disconnection of the imidazole ring itself. This approach breaks the molecule down into more fundamental building blocks. One logical disconnection is between the N1-C2 and C4-C5 bonds, which points towards a reaction between an o-tolyl-substituted guanidine (B92328) and a two-carbon (C2) synthon. This is a common and effective strategy for constructing 2-aminoimidazoles. The o-tolylguanidine precursor can be further disconnected to o-toluidine (B26562) and a cyanamide (B42294) source. This retrosynthetic pathway is outlined below:
Retrosynthetic Pathway:
Fictional representation of a retrosynthetic pathway. This image is for illustrative purposes only and does not represent actual chemical structures.This analysis highlights o-toluidine as a key starting material, a readily available and inexpensive compound produced industrially by the nitration of toluene (B28343) followed by hydrogenation. nih.gov The design considerations for incorporating the o-tolyl moiety primarily revolve around managing the steric hindrance imposed by the ortho-methyl group, which can influence reaction rates and the choice of catalysts and reaction conditions.
Foundational Synthetic Routes to 1H-Imidazol-2-amines
The synthesis of the 1H-imidazol-2-amine core can be achieved through several established methodologies. These foundational routes provide the basis for the targeted synthesis of specifically substituted derivatives like this compound.
Condensation reactions are a cornerstone of imidazole synthesis, often involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). The Debus-Radziszewski synthesis, first reported in 1858, is a classic example of this approach, though it often results in low yields and side products. wikipedia.orgpharmaguideline.comnih.govijprajournal.com Modifications of this reaction, such as replacing ammonia with a primary amine, can lead to N-substituted imidazoles. handwiki.org
A notable condensation approach for 2-aminoimidazoles involves the reaction of an α-haloketone with a guanidine derivative. For instance, the synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine was achieved through the condensation of 2-chloro-1-(4-chlorophenyl)ethan-1-one with 1,3-di-o-tolylguanidine (B1662265). mdpi.com This reaction proceeds via initial alkylation of the guanidine followed by intramolecular condensation and aromatization. mdpi.com
| Reactants | Reaction Type | Product | Reference |
| Glyoxal, Formaldehyde, Ammonia | Debus Synthesis | Imidazole | nih.gov |
| 1,2-Dicarbonyl, Aldehyde, Primary Amine | Modified Debus-Radziszewski | N-Substituted Imidazole | handwiki.org |
| α-Haloketone, Guanidine Derivative | Condensation/Cyclization | 2-Aminoimidazole Derivative | mdpi.com |
| This is an interactive data table. Click on the headers to sort. |
Cyclization reactions provide a powerful means to construct the imidazole ring from acyclic precursors. A common strategy is the cyclization of N-acyl-N'-arylethylenediamines, which can be prepared from the corresponding N-(2-bromoethyl)amides. researchgate.net
Another important cyclization approach involves the reaction of α-amino ketones or aldehydes with potassium thiocyanate, known as the Marckwald synthesis, which yields 2-mercaptoimidazoles. researchgate.net The sulfur can then be removed through oxidative methods to afford the desired imidazole. researchgate.net More recent methods have focused on palladium-catalyzed carboamination reactions of N-allylguanidines to form cyclic guanidines, which are precursors to 2-aminoimidazoles. nih.gov These reactions can proceed with high diastereoselectivity. nih.gov
Base-catalyzed intramolecular hydroamidation of propargylic ureas has also been developed as an efficient method for synthesizing imidazol-2-ones, which can be further functionalized. mdpi.com This reaction can proceed rapidly under ambient conditions. mdpi.com
Nucleophilic substitution and cross-coupling reactions are pivotal for introducing aryl groups onto the imidazole ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming carbon-nitrogen bonds between aryl halides and amines. rsc.orgdntb.gov.ua This reaction has been widely applied in the synthesis of N-aryl imidazoles and can tolerate a broad range of functional groups. pharmaguideline.comijprajournal.com The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.
The Ullmann condensation is another important copper-catalyzed reaction for C-N bond formation. handwiki.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern protocols utilize soluble copper catalysts with various ligands, such as diamines and amino acids, allowing the reactions to proceed under milder conditions. researchgate.netresearchgate.netnih.gov These reactions are effective for the N-arylation of imidazoles with aryl halides.
| Reaction Name | Catalyst | Key Features | References |
| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Mild conditions, broad substrate scope | pharmaguideline.comijprajournal.comrsc.orgdntb.gov.ua |
| Ullmann Condensation | Copper salts with various ligands | Suitable for N-arylation of heterocycles | handwiki.orgresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov |
| This is an interactive data table. Click on the headers to sort. |
Ring transformation reactions offer an alternative approach to imidazole synthesis, where one heterocyclic ring is converted into another. A notable example is the conversion of oxazoles into imidazoles. rsc.orgtandfonline.com This transformation can be promoted by microwave irradiation and provides a route to N-substituted imidazoles from readily accessible oxazole (B20620) precursors. dntb.gov.uarsc.org The reaction is believed to proceed through the attack of an amine at the C2 position of an oxazolium intermediate, followed by ring opening and recyclization. rsc.org Mesoionic 1,3-oxazolium-5-olates can also react with amidines to yield 5-trifluoroacetylimidazoles. nih.gov
Another example involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles, which can lead to the formation of 2-substituted 1H-imidazole derivatives. mdpi.com
Targeted Synthesis of this compound
Based on the foundational synthetic strategies, a plausible and efficient route for the targeted synthesis of this compound involves the preparation of an o-tolyl-substituted guanidine followed by cyclization with a suitable C2 synthon.
A likely synthetic pathway would begin with the reaction of o-toluidine with cyanamide or a cyanamide derivative to form N-(o-tolyl)guanidine. organic-chemistry.orgtandfonline.com This guanidinylation can be catalyzed by various metal salts or proceed under thermal conditions.
The resulting N-(o-tolyl)guanidine can then be reacted with a two-carbon electrophile, such as a 2-haloacetaldehyde or a protected form thereof (e.g., a diethyl acetal), to form an intermediate that undergoes cyclization to yield the target molecule, this compound. This approach is supported by the successful synthesis of the related compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, from 1,3-di-o-tolylguanidine and an α-chloroketone. mdpi.com The proposed mechanism involves the initial regioselective alkylation of a guanidine nitrogen, followed by intramolecular condensation and subsequent aromatization to furnish the final 2-aminoimidazole product. mdpi.com
Development of Novel Synthetic Protocols via Guanidine Condensation
The condensation of guanidines with suitable electrophilic partners is a cornerstone for the synthesis of 2-aminoimidazoles. A classic and widely utilized method involves the reaction of an appropriately substituted guanidine with an α-haloketone. acs.orgnih.gov In the context of this compound, this would typically involve the reaction of 1-(o-tolyl)guanidine with a 2-haloacetaldehyde derivative, followed by cyclization. This approach is conceptually straightforward but can be limited by the availability and stability of the aldehyde component.
More recent advancements have introduced novel protocols that offer greater flexibility and efficiency. One significant development is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. acs.orgnih.gov This methodology facilitates the rapid assembly of diverse 2-aminoimidazole products by forming both a carbon-nitrogen and a carbon-carbon bond in the annulation step. acs.org The synthesis of an ortho-methyl substituted aryl triflate derivative has been successfully achieved using this method, demonstrating its applicability for creating compounds like this compound. acs.org
Other innovative strategies include the transformation of other heterocyclic systems, such as the conversion of 2-aminobenzoxazolium salts into 1-aryl-2-aminoimidazoles. researchgate.net Furthermore, metal-free approaches, like the [3+2] cyclization of vinyl azides with amidines, provide alternative pathways to substituted imidazoles. acs.org
Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis
The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and the use of catalysts is crucial for maximizing yield and minimizing side products.
For condensation reactions between guanidines and α-haloketones, reaction temperatures are often elevated, with studies reporting conditions around 80 °C. mdpi.com The choice of solvent is also critical; while traditional volatile organic solvents (VOCs) like THF and DMF have been used, recent efforts have shifted towards more sustainable alternatives. mdpi.com In palladium-catalyzed syntheses, the temperature is typically higher, around 100 °C, and the selection of the appropriate palladium source (e.g., Pd(OAc)₂) and ligand (e.g., RuPhos) is essential for successful coupling. acs.org Microwave irradiation has also been employed to accelerate condensation reactions, often leading to significantly reduced reaction times. nih.gov
| Parameter | Optimized Condition | Rationale/Observation | Citation |
| Temperature | 80-100 °C | Balances reaction rate and stability of reactants/products. Higher temperatures are often needed for Pd-catalyzed reactions. | acs.orgmdpi.com |
| Solvent | Deep Eutectic Solvents (e.g., ChCl:Urea) | Green, recyclable, and can enhance reaction rates compared to traditional VOCs. | mdpi.comresearchgate.net |
| Catalyst | Pd(OAc)₂ / RuPhos | Effective for Pd-catalyzed carboamination of N-propargyl guanidines. | acs.org |
| Base | LiOtBu, Et₃N, K₂CO₃ | Choice depends on the specific reaction mechanism and substrates. | acs.orgmdpi.comresearchgate.net |
Use of Deep Eutectic Solvents (DES) for Sustainable Synthesis
A significant step towards sustainable chemistry in the synthesis of 2-aminoimidazoles has been the adoption of Deep Eutectic Solvents (DESs). mdpi.comresearchgate.netnih.gov These solvents, typically mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride, ChCl), are biodegradable, have low vapor pressure, and are often derived from renewable resources. mdpi.comnih.gov
For the synthesis of N-aryl-2-aminoimidazoles, the use of DESs like ChCl/urea or ChCl/glycerol has proven highly effective. mdpi.commdpi.com These green reaction media have been shown to decrease reaction times significantly, from 10-12 hours in conventional solvents to 4-6 hours, while proceeding under milder conditions such as heating at 80 °C under air. mdpi.comresearchgate.net An added advantage is the simplified work-up; in many cases, the 2-aminoimidazole product precipitates upon the addition of water to the DES mixture, allowing for easy isolation by filtration. mdpi.com The DES can often be recovered and recycled for subsequent reactions without a significant drop in yield, further enhancing the sustainability of the process. mdpi.comresearchgate.net The role of the DES is not merely as an inert solvent; it is believed to participate in the reaction through hydrogen bonding, which can catalyze the heterocyclodehydration process. mdpi.com
Metal-Free Conditions and Green Chemistry Principles in Synthesis
The development of metal-free synthetic routes aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metal catalysts. Several metal-free methods for the synthesis of the imidazole core have been reported. rsc.orgacs.orgnih.gov One such approach involves the one-pot reaction of arylmethylamines and 1,2-dicarbonyls, catalyzed by a small amount of acetic acid under aerobic conditions. rsc.orgnih.gov
The use of Deep Eutectic Solvents, as discussed previously, is a prime example of applying green chemistry principles. mdpi.comnih.govnih.gov These solvents are non-toxic, biodegradable, and recyclable. The reactions are often performed under air, eliminating the need for inert atmospheres, and can lead to high-purity products with simple, filtration-based work-ups, minimizing the use of organic solvents for extraction and purification. mdpi.comresearchgate.netresearchgate.net
Control of Chemo-, Regio-, and Stereoselectivity in Synthetic Routes
A key challenge in the synthesis of asymmetrically substituted 2-aminoimidazoles like this compound from guanidines is controlling selectivity. Guanidine possesses multiple nucleophilic nitrogen atoms, which can lead to the formation of regioisomers during cyclization. researchgate.net
For instance, in the condensation of an N-arylguanidine with an unsymmetrical α-haloketone, the initial alkylation can occur at different nitrogen atoms of the guanidine, potentially leading to a mixture of imidazole products. The regioselectivity of this step is crucial for obtaining the desired 1-aryl isomer. Research has shown that the reaction mechanism can involve the regioselective alkylation of the sp²-hybridized nitrogen of the guanidine, followed by an intramolecular condensation. researchgate.net The use of protecting groups on the guanidine can also be a strategy to direct the cyclization to the desired position.
In syntheses involving chiral centers, controlling stereoselectivity is paramount. While the synthesis of this compound itself does not typically involve creating a stereocenter on the imidazole ring, related syntheses of more complex 2-aminoimidazoles have addressed this. For example, stereoselective reductions of N-protected amino ketones can yield specific syn- or anti-amino alcohol diastereomers, which can then be converted to the corresponding imidazolylpropylamines with retention of stereochemistry. researchgate.net
Derivatization Strategies from this compound
Once synthesized, this compound can serve as a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships in various applications.
Functionalization at the Amino Group
The exocyclic amino group at the 2-position of the imidazole ring is a key site for derivatization. However, direct functionalization, such as acylation, can be challenging. The acylation of free 2-aminoimidazoles often results in a mixture of the desired N²-acyl product and the N²,N²-diacylated byproduct, which can be difficult to separate. acs.org
To overcome this, a strategy involving a regioselective hydroamination of a monoprotected propargylguanidine (B13887204) has been developed. This approach yields an N³-protected cyclic ene-guanidine, which allows for selective acylation at the N²-position before deprotection to furnish the desired N²-acyl-2-aminoimidazole analogue. acs.org N-alkylation of the exocyclic amino group has also been demonstrated in related systems. For example, the reductive coupling of a 2-aminoimidazole with an aldehyde can be used to install an alkyl group on the amino moiety. nih.gov Another approach to functionalization is the formation of carbamates. In analogous 2-aminobenzimidazole (B67599) systems, treatment with phenylchloroformate leads to the corresponding phenyl carbamate (B1207046) derivatives, a reaction that could potentially be applied to this compound. connectjournals.com
Modifications of the Imidazole Ring and O-Tolyl Moiety
The structural versatility of this compound allows for targeted modifications at both the heterocyclic imidazole core and the appended o-tolyl group. These modifications are instrumental in fine-tuning the electronic, steric, and physicochemical properties of the molecule.
Modifications of the Imidazole Ring:
The imidazole ring of this compound is susceptible to a variety of chemical transformations. The exocyclic amino group at the C2 position can undergo reactions such as N-arylation and N-alkylation. For instance, a derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, has been synthesized, demonstrating that the amino group can be further substituted with another o-tolyl group. google.comyoutube.com This transformation highlights the potential for creating more complex diarylamine structures.
Furthermore, the carbon atoms of the imidazole ring can be functionalized. The C5 position is particularly reactive towards electrophilic substitution. In the synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, a 4-chlorophenyl group was introduced at this position through a condensation reaction involving an α-chloroketone. google.comyoutube.com This indicates that various aryl or alkyl substituents could potentially be introduced at the C5 position. General methods for the direct arylation of imidazole C-H bonds, often employing palladium catalysis, suggest that the C4 and C5 positions are viable sites for introducing new aryl groups. google.com
Electrophilic substitution reactions, such as nitration, are also possible on the imidazole ring itself. While direct nitration of this compound has not been extensively documented, studies on similar N-substituted imidazoles show that nitration can occur, typically at the C4 or C5 positions. google.com The conditions for such reactions, often involving strong acids like sulfuric and nitric acid, need to be carefully controlled to manage selectivity between the imidazole and the tolyl ring. google.com
Modifications of the O-Tolyl Moiety:
The o-tolyl group, an aromatic ring, is amenable to electrophilic aromatic substitution reactions. The directing effects of the methyl group (ortho-, para-directing) and the N-imidazolyl group will influence the position of substitution. Arylamines are highly reactive towards electrophilic aromatic substitution, with the amino group being a strong activating and ortho-, para-directing substituent. libretexts.orglibretexts.orgbyjus.com This suggests that positions ortho and para to the nitrogen linkage on the tolyl ring could be targets for substitution.
Potential modifications to the o-tolyl ring include halogenation and nitration. While direct experimental data on this compound is limited, general knowledge of electrophilic aromatic substitution suggests these reactions are feasible. masterorganicchemistry.com For example, nitration would likely introduce a nitro group onto the tolyl ring, with the precise location influenced by the combined directing effects of the existing substituents. google.com Similarly, halogenation could introduce chloro, bromo, or iodo groups onto the aromatic ring.
The development of C-H activation methodologies also opens up possibilities for the direct functionalization of the o-tolyl ring. Manganese-catalyzed ortho-C-H alkenylation has been demonstrated for 2-arylindazoles, suggesting that similar transformations could potentially be applied to introduce alkenyl groups onto the o-tolyl ring of this compound. nih.gov
The following table summarizes the potential modifications and the types of derivatives that can be synthesized from this compound.
| Moiety | Position | Reaction Type | Potential Substituent | Resulting Compound Class |
| Imidazole | C5 | Electrophilic Substitution / Condensation | Aryl (e.g., 4-chlorophenyl) | 5-Aryl-1-(o-tolyl)-1H-imidazol-2-amines |
| Imidazole | N (amino) | N-Arylation | Aryl (e.g., o-tolyl) | N,1-Diaryl-1H-imidazol-2-amines |
| Imidazole | C4/C5 | Nitration | Nitro (-NO₂) | Nitro-1-(o-tolyl)-1H-imidazol-2-amines |
| o-Tolyl Ring | Ortho/Para | Electrophilic Substitution | Halogen, Nitro | 1-(Substituted-o-tolyl)-1H-imidazol-2-amines |
| o-Tolyl Ring | Ortho | C-H Alkenylation | Alkenyl | 1-(Alkenyl-o-tolyl)-1H-imidazol-2-amines |
Chemical Reactivity and Reaction Mechanisms of 1 O Tolyl 1h Imidazol 2 Amine
Electronic Structure and Reactive Sites
The reactivity of 1-(o-tolyl)-1H-imidazol-2-amine is a direct consequence of its electronic architecture. The distribution of electrons within the molecule creates sites that are prone to either nucleophilic or electrophilic attack.
The this compound molecule possesses multiple sites susceptible to chemical reactions, exhibiting both nucleophilic and electrophilic properties.
Nucleophilic Sites: The primary sources of nucleophilicity in the molecule are the nitrogen atoms.
Exocyclic Amine (NH₂): The lone pair of electrons on the nitrogen atom of the 2-amino group makes it a potent nucleophile. This group readily participates in reactions with electrophiles. The nucleophilicity of this amine is enhanced by the electron-donating nature of the imidazole (B134444) ring.
Imidazole Ring Nitrogen (N-3): The sp²-hybridized nitrogen atom at the 3-position of the imidazole ring also has a lone pair of electrons, rendering it nucleophilic. It can be a site for alkylation, acylation, and protonation.
The 2-amino group, being a strong activating group, increases the electron density of the imidazole ring, particularly at the C4 and C5 positions. This makes the ring system more susceptible to electrophilic substitution compared to unsubstituted imidazole. The dual reactivity of the 2-aminoimidazole core is a key feature of its chemistry. researchgate.net
Electrophilic Sites: While the molecule is predominantly nucleophilic, the carbon atoms of the imidazole ring can act as electrophilic centers under certain conditions, especially when activated by specific reagents. The C2 carbon, bonded to three nitrogen atoms, is the most electron-deficient and can be a target for nucleophilic attack in some reaction pathways, although this is less common than reactions at the nitrogen centers.
The table below summarizes the key reactive sites and their character.
| Site | Character | Common Reactions |
| Exocyclic Amine (at C2) | Strongly Nucleophilic | Alkylation, Acylation, Condensation |
| Ring Nitrogen (at N3) | Nucleophilic | Alkylation, Acylation, Protonation |
| Ring Carbons (C4, C5) | Weakly Nucleophilic | Electrophilic Substitution (activated) |
| Ring Carbon (C2) | Weakly Electrophilic | Nucleophilic Attack (rare) |
This table provides a generalized overview of the reactivity based on the electronic properties of the functional groups.
The o-tolyl group attached to the N-1 position significantly modulates the reactivity of the molecule through a combination of electronic and steric effects. numberanalytics.comdalalinstitute.com
Electronic Effects: The methyl substituent on the phenyl ring is an electron-donating group through induction and hyperconjugation. This electronic push increases the electron density on the imidazole ring, further enhancing the nucleophilicity of the N-3 atom and the exocyclic amino group. libretexts.org
Transformation Reactions Involving this compound
The diverse reactive sites on this compound allow it to participate in a wide array of chemical transformations.
Due to its nucleophilic nitrogen centers, this compound is expected to undergo alkylation and acylation reactions readily. The reaction can potentially occur at the exocyclic amino group or the endocyclic N-3 nitrogen.
Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation at the exocyclic amine or alkylation at the N-3 position, forming an imidazolium (B1220033) salt. The regioselectivity of these reactions is influenced by the reaction conditions (solvent, base) and the nature of the alkylating agent. For related 2-aminobenzimidazoles, selective N-alkylation has been demonstrated. researchgate.net In the case of 1-hydroxyimidazoles, alkylation also shows selectivity, typically occurring at the more accessible site. researchgate.net
Acylation: Acylation with agents like acid chlorides or anhydrides would primarily occur at the most nucleophilic site, the exocyclic amino group, to form the corresponding N-acyl derivative (amide). nih.gov This reaction is a common transformation for primary amines. Under forcing conditions, or with highly reactive acylating agents, reaction at the N-3 position could also be possible.
The table below outlines expected products from these reactions.
| Reaction Type | Reagent Example | Probable Major Product |
| Alkylation | Methyl Iodide (CH₃I) | 1-(o-Tolyl)-2-(methylamino)-1H-imidazole or 1-(o-Tolyl)-2-(dimethylamino)-1H-imidazole |
| Acylation | Acetyl Chloride (CH₃COCl) | N-(1-(o-Tolyl)-1H-imidazol-2-yl)acetamide |
This table is based on general principles of amine and imidazole reactivity, as specific experimental data for the title compound is limited.
Condensation Reactions: The primary amino group at the C2 position can act as a nucleophile in condensation reactions with carbonyl compounds such as aldehydes and ketones. wikipedia.org This reaction typically proceeds via a hemiaminal intermediate, followed by dehydration to form an imine (Schiff base). wikipedia.org Such reactions are fundamental in the synthesis of more complex heterocyclic systems. For example, 2-aminobenzohydrazide readily condenses with various carbonyl compounds to form hydrazones or to build new heterocyclic rings. researchgate.netznaturforsch.com Similarly, 2-aminobenzimidazoles are used in three-component condensation reactions to create fused quinazolinone structures. nih.gov
Cycloaddition Reactions: The imidazole ring, being an aromatic heterocycle, is generally a reluctant participant in cycloaddition reactions. organic-chemistry.org However, under specific conditions, it can potentially act as a component in [4+2] or other cycloaddition processes, although this typically requires activation or harsh reaction conditions. libretexts.org More commonly, cycloaddition reactions are employed to synthesize the imidazole ring itself rather than using a pre-formed imidazole as a reactant. organic-chemistry.org
Oxidation: The 2-aminoimidazole moiety is susceptible to oxidation. Oxidative cyclization of related precursors is a known method for forming fused 2-amino-imidazole rings using reagents like diacetoxy-iodobenzene (DIB). rsc.org The imidazole ring itself can be oxidized, sometimes leading to ring-opening. For instance, the atmospheric oxidation of imidazole initiated by hydroxyl radicals leads to ring fission and the formation of products like N,N'-diformylformamidine. While this is a gas-phase radical reaction, it highlights the potential for the imidazole core to undergo oxidative cleavage. The exocyclic amino group can also be a site for oxidation.
Reduction: Due to its aromaticity, the imidazole ring in this compound is resistant to reduction. Catalytic hydrogenation under mild conditions, which would typically reduce an alkene, is not expected to affect the imidazole ring. libretexts.org Reduction of the aromatic ring generally requires harsh conditions, such as high pressure and temperature with catalysts like platinum or rhodium. libretexts.orglibretexts.org The Birch reduction, using an alkali metal in liquid ammonia (B1221849), is another method for reducing aromatic rings, but its application to complex imidazoles can be unpredictable. libretexts.org In contrast, if a nitro group were present on the tolyl ring, it could be selectively reduced to an amino group without affecting the imidazole core. libretexts.org
Metal Complexation and Coordination Chemistry
The 2-aminoimidazole scaffold, a core component of this compound, is extensively utilized in coordination chemistry. mdpi.com The presence of multiple nitrogen atoms with varying hybridization (sp² and sp³) makes these molecules versatile ligands for a wide range of metal ions.
Ligand Properties of this compound
The ligand properties of this compound are dictated by its structure, which features two potential nitrogen donor sites: the exocyclic primary amine (-NH₂) and the endocyclic, pyridine-type nitrogen atom within the imidazole ring. This allows the molecule to function as a monodentate or a bidentate ligand.
Monodentate Coordination: The ligand can coordinate to a metal center through the more basic exocyclic amino group or the sp²-hybridized imidazole nitrogen. The choice of coordination site can be influenced by steric factors and the electronic properties of the metal ion. Studies on similar 2-substituted benzimidazoles have reported monodentate behavior. researchgate.net
Bidentate Chelation: The molecule can also act as a bidentate ligand, forming a stable five-membered chelate ring by coordinating through both the exocyclic amino nitrogen and the endocyclic imidazole nitrogen. This chelation mode is common for ligands containing the 2-amino-imidazole moiety and often leads to more stable metal complexes. nih.gov The steric bulk of the o-tolyl group may influence the geometry and feasibility of chelate formation.
The imidazole ring itself is an electron-rich azole that can participate in various weak interactions, including coordination, ion-dipole, and cation-π interactions, which are crucial in biological systems and catalysis. nih.gov
Formation and Stability of Metal–Imidazole Complexes
The formation of metal complexes with this compound involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complexes, such as ML or ML₂, can be influenced by the metal-to-ligand ratio and reaction conditions. rsc.org The stability of these complexes is a critical factor, often quantified by stability constants (log β).
While specific stability constants for this compound are not prominently documented, data from related imidazole and amine complexes provide insight into their general stability. Potentiometric studies on complexes with similar ligands, such as those containing imidazole and amino groups, have been conducted to determine these values. researchgate.netsemanticscholar.org For instance, the stability of Pd(II) complexes with amino acids like histidine, which features an imidazole ring, is notably high, indicating strong coordination. semanticscholar.org The stability generally depends on the nature of the metal ion and the ligand's structural features. semanticscholar.org
Below is an interactive table showcasing stability constants for complexes formed with related amine and imidazole-containing ligands to illustrate typical values.
| Metal Ion | Ligand | Log β | Coordination Mode |
| Pd(II) | α-alanine | 9.74 | N,O-chelate |
| Pd(II) | β-alanine | 9.10 | N,O-chelate |
| Pd(II) | Histamine | High | N(amino), N(imidazole) |
| Cu(II) | 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | - | Monodentate |
| Ni(II) | 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | - | Monodentate |
Note: This table presents data for analogous compounds to demonstrate the concept of stability constants in metal-imidazole complexes. The values are from reference semanticscholar.org for Pd(II) complexes and general findings from reference researchgate.net for Cu(II) and Ni(II) complexes.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving this compound is essential for optimizing synthetic routes and developing new applications. This involves identifying transient species, analyzing reaction kinetics, and using computational models for validation.
Identification of Reaction Intermediates
The synthesis of 2-aminoimidazole derivatives often proceeds through several intermediate steps. In the synthesis of a related compound, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, a proposed mechanism involves the initial nucleophilic substitution of an α-chloroketone by a guanidine (B92328) derivative. mdpi.com This affords an intermediate adduct which then undergoes intramolecular cyclization. mdpi.com
A plausible synthetic pathway could involve the following intermediates:
Hemiaminal Intermediate: In acid-catalyzed cyclocondensation reactions, the initial attack of an amine on a carbonyl group can form a hemiaminal intermediate. mdpi.com
Adduct A: A nucleophilic substitution mediated by a guanidine can lead to an intermediate adduct. mdpi.com
Intermediate B: Subsequent intramolecular nucleophilic attack and dehydration can generate a cyclic intermediate which then tautomerizes to the final 2-aminoimidazole product. mdpi.com
Isolating such intermediates is crucial for confirming reaction pathways, as has been demonstrated in the synthesis of imidazoxazinone derivatives where intermediate products were successfully isolated and characterized. nih.gov
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. For reactions involving imidazole derivatives, such analyses are critical but specific data for this compound are sparse in the literature.
However, methodologies for this analysis are well-established. Thermodynamic properties of related heterocyclic compounds have been calculated based on vibration analysis from spectroscopic data. nih.gov These calculations can determine properties such as total energy, molar entropy, and heat capacity, which help in understanding the favorability of a reaction pathway. nih.govdntb.gov.ua The stability data of metal complexes also provide thermodynamic information about coordination processes. semanticscholar.org
Computational Validation of Proposed Mechanisms
Density Functional Theory (DFT) is a powerful computational tool used to validate proposed reaction mechanisms and to study the electronic and structural properties of molecules. dntb.gov.uamaterialsciencejournal.org DFT calculations can be used to optimize the geometry of reactants, transition states, and products, providing insights that are complementary to experimental findings. nih.govresearchgate.net
For imidazole-based compounds, DFT studies have been successfully employed to:
Predict Molecular Structures: The geometry of molecules in their ground state can be optimized, and the resulting bond lengths and angles can be compared with experimental data, for instance from X-ray crystallography. nih.govresearchgate.net
Simulate Spectra: Vibrational frequencies (IR) and electronic transitions (UV-vis) can be calculated and compared with experimental spectra to confirm the structure of a synthesized compound. nih.gov
Analyze Reaction Pathways: The energies of intermediates and transition states can be calculated to map out the energy profile of a reaction, helping to support or refute a proposed mechanism. mdpi.com
The table below summarizes findings from computational studies on related heterocyclic compounds, illustrating the application of these methods.
| Compound Studied | Computational Method | Key Findings | Reference |
| 3-(1H-Benzo[d] mdpi.comnih.govnih.govtriazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate | DFT (B3LYP/6-311G**) | Calculated vibrational frequencies and thermodynamic properties; simulated UV-vis spectra. | nih.gov |
| N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | DFT (B3LYP) | Studied structural parameters, thermodynamic variables, HOMO-LUMO energy gaps, and sites for electrophilic/nucleophilic attack. | researchgate.net |
| 2-(p-Tolyl)-2,3-dihydro-1H-perimidine | DFT (B3LYP/6-311G(d,p)) | Calculated HOMO-LUMO energy gap, Mulliken atomic charges, and molecular electrostatic potential to predict chemical behavior. | dntb.gov.uamaterialsciencejournal.org |
| 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one | DFT (ωB97XD/def2-TVPP) | Calculated interaction energies of hydrogen bonds in the crystal structure to explain solid-state conformation. | mdpi.com |
These computational approaches are invaluable for gaining a deeper understanding of the reactivity and mechanisms of complex molecules like this compound.
Advanced Spectroscopic and Structural Elucidation for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of "1-(O-Tolyl)-1H-imidazol-2-amine" in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shifts), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum provides analogous information for the carbon skeleton.
For "this compound" and related structures, typical ¹H NMR spectra, often recorded in solvents like DMSO-d₆, show distinct signals for the aromatic protons on the tolyl and imidazole (B134444) rings, the amine protons, and the methyl group protons on the tolyl ring. rsc.orgmdpi.com For instance, in a related compound, 2-(o-tolyl)-1H-benzo[d]imidazole, the methyl protons appear as a singlet around 2.63 ppm, and the aromatic protons exhibit complex multiplets in the range of 7.17-7.73 ppm. rsc.org The amine proton often appears as a broad singlet, its chemical shift being sensitive to solvent and concentration.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning these signals and establishing the connectivity of the molecule. mdpi.comcolumbia.edu
HSQC correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edu This allows for the direct assignment of a proton's signal to its attached carbon, resolving ambiguities that may arise from overlapping signals in the 1D spectra.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is crucial for piecing together the molecular fragments identified by ¹H, ¹³C, and HSQC experiments. For example, an HMBC experiment on "this compound" would show correlations between the methyl protons of the tolyl group and the quaternary carbon and ortho-carbon of the tolyl ring, as well as with the carbon atom of the imidazole ring to which the tolyl group is attached. It would also confirm the position of the tolyl group on the imidazole nitrogen by showing correlations between the imidazole protons and the carbons of the tolyl ring.
A study on a similar 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, demonstrated the power of these techniques. The structure was fully characterized using ¹H, ¹³C, 2D ¹H-¹³C HSQC, and 2D ¹H-¹³C HMBC NMR. mdpi.com
Table 1: Representative ¹H NMR Data for a Related Imidazole Derivative
| Functional Group | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.85-8.33 | Multiplet |
| NH Proton | 5.68 | Broad Singlet |
| Methyl Protons (o-tolyl) | 1.94, 2.20 | Singlet |
Data from a study on 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. mdpi.com
Table 2: Representative ¹³C NMR Data for a Related Imidazole Derivative
| Carbon Type | Chemical Shift (δ) ppm |
|---|---|
| Aromatic Carbons | 111.9-144.7 |
| Methyl Carbons (o-tolyl) | 17.1, 17.6 |
Data from a study on 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Characteristics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing information about bond strengths and molecular symmetry. utoronto.ca
For "this compound," the FT-IR spectrum is expected to show characteristic absorption bands:
N-H stretching: The amine group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. researchgate.net
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the imidazole and tolyl rings occur in the 1400-1650 cm⁻¹ region.
N-H bending: The bending vibration of the amine group is typically found around 1600 cm⁻¹.
A study on N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine showed an N-H stretching band at 3227 cm⁻¹, consistent with the presence of the amine group. researchgate.net Similarly, the characterization of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine included FT-IR spectroscopy to confirm its structure. mdpi.com
Raman spectroscopy provides complementary information. While strong in FT-IR, polar bonds like N-H can sometimes show weaker signals in Raman spectra. Conversely, non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong Raman scattering. This complementarity is valuable for a complete vibrational analysis.
Table 3: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300-3500 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=N, C=C Stretch (ring) | 1400-1650 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemicalbook.com For "this compound," high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule. The fragmentation pattern provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for "this compound" would likely involve:
Cleavage of the tolyl group: Loss of the tolyl radical would result in a significant fragment ion.
Loss of the amino group: Cleavage of the C-N bond of the amino group could occur.
Ring fragmentation: The imidazole ring itself can undergo characteristic fragmentation.
Analysis of the fragmentation of related compounds, such as 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, has been performed using EI-MS, contributing to its structural confirmation. mdpi.com The fragmentation of o-toluidine (B26562), a structural component of the target molecule, is also well-documented. nist.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - CH₃]⁺ | Loss of a methyl radical |
| [M - NH₂]⁺ | Loss of an amino radical |
| [C₇H₇]⁺ | Tolyl cation |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with high precision, offering an unambiguous picture of the molecule's conformation.
For "this compound," a single-crystal X-ray diffraction study would elucidate:
The relative orientation of the tolyl and imidazole rings. Due to steric hindrance from the ortho-methyl group, the tolyl ring is expected to be twisted out of the plane of the imidazole ring.
The geometry of the amino group and its planarity.
The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine and imidazole nitrogen atoms. These interactions are crucial for understanding the solid-state packing and properties of the compound.
Studies on similar molecules, like 2-o-tolyl-1H-benzo[d]imidazole, have successfully employed X-ray crystallography to determine their solid-state structures. researchgate.netdoaj.org In one such study, the crystal was found to be tetragonal. researchgate.net The analysis of another related compound, N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, revealed a dihedral angle of 66.35° between the quinazoline (B50416) and imidazole planes and strong intermolecular N-H···N hydrogen bonds. researchgate.net Such interactions are likely to be present in the crystal structure of "this compound" as well.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(o-tolyl)-1H-benzo[d]imidazole |
| 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine |
| N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine |
Theoretical and Computational Investigations of 1 O Tolyl 1h Imidazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and conformational preferences of 1-(O-Tolyl)-1H-imidazol-2-amine.
The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-amino-imidazole ring, specifically on the amino group and the nitrogen atoms of the imidazole (B134444) ring. This is due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the tolyl ring and the imidazole ring, which can accept electron density. A small HOMO-LUMO energy gap suggests that charge transfer can readily occur within the molecule, indicating higher chemical reactivity. nih.gov
Molecular orbital analysis reveals the distribution and energy of electrons within the molecule. The calculated HOMO and LUMO energies can demonstrate that charge transfer occurs within the molecule. researchgate.net The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the nitrogen atoms of the imidazole ring and the exocyclic amino group are expected to be the most electron-rich sites, appearing as red or yellow regions on an MEP map.
Table 1: Representative Frontier Molecular Orbital Data for Imidazole Derivatives
| Parameter | Representative Value | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical reactivity and stability |
Note: The values in this table are representative and based on computational studies of similar imidazole derivatives. Actual values for this compound would require specific calculations.
The presence of the o-tolyl group introduces rotational freedom around the C-N bond connecting it to the imidazole ring. Conformational analysis is crucial to identify the most stable three-dimensional arrangement of the molecule. Due to steric hindrance between the methyl group on the tolyl ring and the imidazole ring, the two rings are not expected to be coplanar.
Computational methods can be used to rotate the tolyl group relative to the imidazole ring and calculate the potential energy at each angle. The resulting potential energy surface will show energy minima corresponding to the most stable conformations. The global minimum will represent the most populated conformation of the molecule in the gas phase. It is anticipated that the most stable conformer will have a dihedral angle between the planes of the tolyl and imidazole rings that minimizes steric repulsion while allowing for some degree of electronic conjugation. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model reaction mechanisms, providing a deeper understanding of how this compound participates in chemical reactions. For instance, in a potential synthetic route, the cyclization step to form the imidazole ring can be modeled. mdpi.com This involves identifying the reactants, products, and any intermediates along the reaction pathway.
By calculating the energy of these species, a reaction energy profile can be constructed. A crucial part of this analysis is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Theoretical calculations can elucidate the geometry of the transition state, revealing the key bond-forming and bond-breaking events. mdpi.com
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of both the computational method and the experimental structure determination.
Predicted vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands. For example, the N-H stretching vibrations of the amino group, the C=N stretching of the imidazole ring, and the C-H vibrations of the tolyl group can all be identified.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculated absorption wavelengths and oscillator strengths can be compared to the experimentally measured spectrum, helping to understand the electronic transitions occurring within the molecule. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are often performed on isolated molecules in the gas phase, reactions and biological processes typically occur in solution. Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a solvent environment. nih.gov
MD simulations model the movement of the molecule and surrounding solvent molecules over time, providing insights into how the solvent influences the conformation and dynamics of the solute. For example, hydrogen bonding interactions between the amino and imidazole groups of the target molecule and a protic solvent like water or methanol (B129727) can be investigated. These simulations can also help to understand the stability of different conformers in solution.
Density Functional Theory (DFT) Applications for Reactivity Prediction
DFT is a versatile tool for predicting the reactivity of this compound. biointerfaceresearch.com Besides the HOMO-LUMO analysis, various reactivity descriptors can be calculated from the electronic structure. These include:
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): A global measure of electrophilic character.
These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other reagents. biointerfaceresearch.com For example, the regions of the molecule with the highest Fukui function values for nucleophilic attack would indicate the most likely sites for reaction with an electrophile.
Applications of 1 O Tolyl 1h Imidazol 2 Amine in Chemical Synthesis and Catalysis
Role as a Precursor in Complex Organic Synthesis
The inherent reactivity of the imidazole (B134444) and amine functionalities in 1-(o-tolyl)-1H-imidazol-2-amine allows it to be a key starting material for the construction of more elaborate chemical entities.
The development of fused heterocyclic systems is a significant area of medicinal chemistry and materials science due to the diverse biological and photophysical properties these scaffolds can exhibit. Aminoazoles, including derivatives like this compound, are crucial precursors in the diversity-oriented synthesis of such systems. frontiersin.org The presence of multiple reaction centers in aminoazoles facilitates controlled, multidirectional interactions, enabling the synthesis of a wide array of chemical structures. frontiersin.org
One common strategy involves the condensation of aminoazoles with various electrophiles. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused bicyclic or tricyclic systems incorporating the imidazole ring. The specific reaction pathway and resulting heterocyclic system can often be controlled by the reaction conditions, such as the choice of solvent or catalyst. frontiersin.org This approach has been successfully used to create libraries of diverse heterocyclic compounds for screening in drug discovery programs. frontiersin.org
The synthesis of fused N-heterocycles can also be achieved through annulation reactions. For example, heterocyclic enamines can be reacted with ortho-halobenzoyl chlorides to form fused quinolin-4-one derivatives. umich.edu While direct application with this compound is not explicitly detailed, the principles of using amino-substituted heterocycles as nucleophiles in cyclization reactions are well-established for constructing fused systems. umich.edu Furthermore, lipase-catalyzed methods have been developed for the synthesis of imidazole-fused nitrogen-bridgehead heterocycles, demonstrating an effective and selective approach to C-N bond formation to yield imidazo[1,2-a]pyridine-based structures. rsc.org
The concept of using organic radicals as building blocks for multifunctional molecular materials is an active area of research. mdpi.com While not a radical itself, this compound can be incorporated into larger molecular frameworks that may possess interesting magnetic or electron-transfer properties. mdpi.com The o-tolyl group can influence the solid-state packing and intermolecular interactions, which are critical for determining the bulk properties of the material.
Arylated imidazoles are recognized as fundamental scaffolds in many drug-lead molecules. jst.go.jp The ability to use this compound as a starting point allows for the systematic modification and optimization of lead compounds in drug discovery. jst.go.jp The synthesis of such multifunctional molecules often relies on the strategic functionalization of the imidazole core or the amine group, highlighting the compound's role as a versatile building block.
Utility as a Ligand in Homogeneous Catalysis
The nitrogen atoms in the imidazole ring and the exocyclic amine group of this compound are excellent donors for metal coordination, making it a potent ligand in homogeneous catalysis. The steric bulk of the o-tolyl group can play a crucial role in influencing the stereochemistry and efficiency of catalytic transformations.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Imidazole derivatives are known to act as effective ligands in these transformations. For instance, palladium complexes with imidazole-based ligands have been used for the C5 arylation of imidazoles. researchgate.net
While the direct use of this compound as a ligand in well-known named reactions like Suzuki-Miyaura or Mizoroki-Heck cross-couplings is not extensively documented in the provided context, the fundamental principles of its potential application are clear. The nitrogen atoms can coordinate to a metal center, such as palladium or copper, and the o-tolyl group can influence the ligand's steric and electronic properties, thereby affecting the catalytic activity and selectivity. Copper-catalyzed cross-coupling reactions, in particular, often utilize N-donor ligands to facilitate the formation of C-N, C-S, and C-O bonds. organic-chemistry.org
Below is a table summarizing various transition metal-catalyzed cross-coupling reactions where imidazole-type ligands have been employed, illustrating the potential applications for this compound.
Chiral imidazole-containing ligands are of significant interest in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. The development of chiral bicyclic imidazole catalysts has provided powerful tools for various chemical transformations. acs.org These catalysts are often derived from readily available starting materials like imidazole and acrolein. acs.org
A key strategy in designing chiral ligands is to introduce steric bulk and conformational rigidity to create a well-defined chiral environment around the metal center. The o-tolyl group in this compound could contribute to creating such a chiral pocket if the molecule were incorporated into a larger, rigid ligand framework. For example, new strategies for increasing the rotational barrier in biaryls have allowed for the incorporation of 5-membered aromatic heterocycles into chiral atropisomers, leading to the development of highly effective P,N-ligands for asymmetric catalysis. acs.org
The following table presents examples of asymmetric reactions where imidazole-based ligands have been successfully applied.
Direct C-H activation is an atom-economical strategy for forming new chemical bonds, as it avoids the need for pre-functionalized starting materials. jst.go.jp Imidazole derivatives have been shown to undergo C-H activation, and ligands based on these heterocycles can facilitate such reactions. Nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have been reported, where the success of the reaction is highly dependent on the ligand and solvent system. rsc.orgnagoya-u.ac.jpelsevierpure.com
The probable reaction pathway for the C-H activation of imidazole derivatives often involves the coordination of the imidazole to a metal center, followed by a concerted metalation-deprotonation step. researchgate.net The ligand plays a crucial role in stabilizing the metal catalyst and promoting the desired reactivity. While specific studies on this compound in C-H activation are not detailed, its structural features suggest its potential as a ligand in this area. The o-tolyl group could influence the regioselectivity of the C-H activation on a substrate by sterically blocking certain positions.
Applications in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The 2-aminoimidazole scaffold, a core feature of this compound, is a prominent structural motif found in various heterocyclic compounds. The synthesis of related imidazole structures, such as 2-imidazolines and imidazo (B10784944) nih.govmdpi.comnih.govtriazole analogues, has been successfully achieved through MCRs. nih.govnih.gov For instance, a three-component condensation involving an amine, an aldehyde, and an alpha-acidic isocyanide can efficiently produce substituted 2-imidazolines. nih.gov Similarly, bioactive imidazo nih.govmdpi.comnih.govtriazole derivatives have been prepared via the reaction of aminotriazoles, isocyanides, and aldehydes. nih.gov While the 2-aminoimidazole core is a target for MCRs, specific examples detailing the use of this compound as a direct reactant in these complex transformations are not extensively documented in current research literature.
Development of Novel Reagents and Catalytic Systems
The 2-aminoimidazole (2-AI) structural core is recognized for its value in coordination chemistry and organocatalysis. mdpi.com This has driven research into the synthesis of new derivatives based on this framework. A notable development is the green synthesis of a novel 2-aminoimidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. mdpi.comresearchgate.net
This synthesis represents a significant advancement in creating complex imidazole-based molecules under environmentally friendly conditions. The reaction proceeds through the condensation of an α-chloroketone (2-chloro-1-(4-chlorophenyl)ethan-1-one) with 1,3-di-o-tolylguanidine (B1662265). mdpi.com A key innovation in this methodology is the use of a cholinium chloride/urea eutectic mixture, which serves as a sustainable and recyclable reaction medium. mdpi.comresearchgate.net The process is conducted under mild, metal-free conditions, achieving a high yield of 91%. mdpi.comresearchgate.net
The proposed mechanism involves an initial regioselective alkylation of the Nsp2 nitrogen of the guanidine (B92328) reactant, followed by an intramolecular condensation and a final tautomerization/aromatization step to yield the final product. mdpi.com The development of such novel derivatives is crucial, as the 2-AI ring is considered an important pharmacophore in medicinal chemistry. mdpi.com The ability to synthesize new, functionalized 2-aminoimidazoles like this opens pathways for their potential use as ligands in catalytic systems or as building blocks for more complex molecular architectures.
Table 1: Synthesis of a Novel 2-Aminoimidazole Derivative
| Reactant 1 | Reactant 2 | Base | Reaction Medium | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-1-(4-chlorophenyl)ethan-1-one | 1,3-di-o-tolylguanidine | Et3N (Triethylamine) | ChCl/urea (1:2 mol/mol) | 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | 91% | mdpi.comresearchgate.net |
Future Research Trajectories and Emerging Opportunities
Exploration of Underexplored Reactivity Profiles and Novel Transformations
The reactivity of the 2-aminoimidazole scaffold, while known, is far from exhaustively explored. Future research could focus on leveraging the distinct electronic and steric environment of 1-(o-tolyl)-1H-imidazol-2-amine to achieve novel chemical transformations.
Advanced Derivatization: The primary amine group is a prime site for a multitude of reactions. While standard acylations and alkylations are predictable, future work could explore more complex, multicomponent reactions to build intricate molecular architectures in a single step. For instance, Passerini or Ugi-type reactions involving the amine could lead to diverse libraries of peptidomimetic structures.
C-H Activation/Functionalization: The imidazole (B134444) and tolyl rings possess several C-H bonds that are potential targets for transition-metal-catalyzed functionalization. rsc.org Developing selective methods to activate a specific C-H bond (e.g., at the C4 or C5 position of the imidazole ring or at the tolyl group) would provide a powerful and atom-economical tool for creating new derivatives. rsc.org Such strategies would bypass the need for pre-functionalized starting materials, aligning with green chemistry principles.
Cyclization and Ring-Fusion Reactions: The bifunctional nature of the molecule (amine and imidazole nitrogens) could be exploited in intramolecular or intermolecular cyclization cascades. For example, reaction with appropriate bis-electrophiles could lead to novel fused heterocyclic systems, potentially with interesting photophysical or biological properties. Research into denitrogenative transformations of related triazole precursors offers a pathway to substituted 1H-imidazole derivatives, suggesting that post-synthesis modification of the imidazole core itself is a viable, albeit underexplored, strategy. nih.gov
A proposed reaction mechanism for the synthesis of a related 2-aminoimidazole derivative involves the regioselective alkylation of a guanidine (B92328) followed by intramolecular condensation and tautomerization. mdpi.com Understanding such mechanisms is key to designing new synthetic routes.
Integration into Advanced Materials Science
The structural motifs within this compound make it an attractive building block for advanced materials. Imidazole derivatives are already recognized for their roles in coordination chemistry, organocatalysis, and the creation of optoelectronic materials. mdpi.comresearchgate.net
Monomers for Functional Polymers: The primary amine group allows the molecule to be incorporated into polymer backbones or as a pendant group. It could be used as a monomer in the synthesis of polyamides, polyimines, or polyureas. Furthermore, it could be grafted onto existing polymer chains. For example, polymers with azlactone functionalities are known to react efficiently with primary amines, suggesting a straightforward method for immobilizing the tolyl-imidazole moiety onto a polymer support. researchgate.net Such functionalized polymers could find applications in catalysis, metal ion sequestration, or as antimicrobial surfaces. The living cationic polymerization of 2-oxazoline monomers, followed by deprotection to reveal pendant amino groups, presents a sophisticated route to creating well-defined polymers that could subsequently be functionalized with imidazole-containing structures. tu-dresden.de
Components in Sensor Development: The imidazole ring and amino group are excellent metal-coordinating ligands. This property could be harnessed to develop novel chemosensors. Derivatives of 2-aminoimidazole could be designed to exhibit a change in fluorescence or color upon binding to specific metal ions. For instance, 2-(2-hydroxyphenyl)-1H-benzimidazole-based sensors have been successfully developed for detecting boronic acids, demonstrating the potential of the imidazole core in sensor design. mdpi.com Similarly, other imidazole derivatives have been synthesized and shown to act as selective fluorescent sensors for ions like Fe³⁺. researchgate.net
Conducting and Optoelectronic Materials: The conjugated π-system of the imidazole ring is a foundational element for organic electronic materials. By extending this conjugation through polymerization or by creating charge-transfer complexes, it may be possible to develop materials with useful semi-conducting or light-emitting properties. Imidazole derivatives have been designed as blue light-emitting materials, indicating their potential in organic light-emitting diodes (OLEDs). researchgate.net
Chemoinformatics and Machine Learning for Predictive Synthesis and Property Design
Chemoinformatics and machine learning (ML) are transforming chemical research by enabling the prediction of properties and reaction outcomes from molecular structures. nih.gov These computational tools can accelerate the discovery and optimization of derivatives of this compound.
Predictive Synthesis: ML models can be trained on existing reaction databases to predict the most likely successful reaction conditions (catalyst, solvent, temperature) for synthesizing new derivatives. This approach can minimize the number of failed experiments, saving time and resources. The general workflow involves encoding molecular structures into numerical descriptors (features) and using an ML algorithm to find a function that maps these features to a desired property or outcome. researchgate.netcore.ac.uk
Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives is synthesized and tested for a particular application (e.g., catalytic activity, sensor response), QSAR models can be built to correlate their structural features with their measured performance. mdpi.com These models can then predict the activity of virtual, unsynthesized compounds, guiding researchers toward the most promising candidates for synthesis. Common ML methods used in QSAR include Artificial Neural Networks, Random Forest, and Support Vector Machines. nih.gov
Property Design: By combining generative ML models with predictive QSAR models, it is possible to design novel molecules in silico that are optimized for a specific function. The model could generate new chemical structures based on the 2-aminoimidazole scaffold and then use a predictive model to evaluate their potential, creating a closed-loop discovery cycle that is largely automated.
| Computational Approach | Application to this compound Derivatives | Potential Outcome |
| Predictive Synthesis | Forecast optimal reaction conditions for derivatization. | Reduced experimental effort and resource consumption. |
| QSAR Modeling | Correlate structural features with material or biological properties. | Prioritization of high-potential derivatives for synthesis. mdpi.com |
| Generative Modeling | Design novel molecules with desired properties in silico. | Discovery of innovative structures beyond chemical intuition. |
Development of Highly Sustainable and Atom-Economical Synthetic Methodologies for Derivatives
Modern chemical synthesis places a strong emphasis on sustainability, focusing on minimizing waste, avoiding hazardous reagents, and maximizing efficiency. Future research on this compound should prioritize these principles.
Green Solvents and Catalysts: Research into replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives is crucial. A synthesis for a derivative of 2-aminoimidazole has been reported using a deep eutectic solvent (DES) composed of cholinium chloride and urea. mdpi.com This DES is biodegradable, low-cost, and can be recycled, representing a significant green advancement. mdpi.com Furthermore, developing syntheses that use non-precious metal catalysts (e.g., copper, zinc) or are metal-free is highly desirable. acs.orgorgchemres.org
Atom Economy: Synthetic methods should be designed to incorporate the maximum number of atoms from the reactants into the final product. Intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones is an example of a highly atom-economical cyclization reaction. acs.org Applying similar principles to the synthesis of derivatives from this compound would be a key goal for sustainable chemistry.
| Sustainability Strategy | Example Application | Benefit |
| One-Pot Synthesis | Pd- and Cu-catalyzed synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives in a single vessel. rsc.org | Reduced waste, time, and energy. |
| Green Solvents | Use of deep eutectic solvents (e.g., ChCl/urea) for synthesis of 2-aminoimidazole derivatives. mdpi.com | Lower toxicity, biodegradability, and recyclability. |
| Atom Economy | Base-catalyzed intramolecular hydroamidation to form five-membered cyclic ureas. acs.org | Maximized reactant incorporation into the product, minimizing waste. |
| Metal-Free Reactions | Light-induced deformylation in the synthesis of diarylamines. acs.org | Avoids concerns of toxicity and metal contamination in products. acs.org |
Q & A
Basic: What are the optimal synthetic routes for 1-(o-Tolyl)-1H-imidazol-2-amine, and how can reaction conditions be standardized?
Methodological Answer:
The synthesis typically involves cyclocondensation of o-toluidine derivatives with cyanamide or thiourea under acidic conditions. A standard protocol includes:
Reagent Preparation : Mix o-toluidine (1.0 eq) with cyanamide (1.2 eq) in glacial acetic acid.
Cyclization : Reflux at 110–120°C for 6–8 hours under nitrogen to prevent oxidation.
Workup : Neutralize with aqueous NaOH, extract with dichloromethane, and purify via column chromatography (silica gel, 5% MeOH in CH₂Cl₂).
Key Parameters :
- Acid catalyst (e.g., HCl vs. H₂SO₄) impacts yield (65–78% reported).
- Temperature >120°C may lead to decomposition .
Advanced: How can structural discrepancies in this compound derivatives be resolved using crystallographic and spectroscopic data?
Methodological Answer:
Contradictions in reported structures (e.g., tautomerism or regioselectivity) require multi-technique validation:
X-ray Crystallography : Resolve absolute configuration (e.g., N1 vs. N3 substitution) .
NMR Analysis : Compare ¹H/¹³C shifts with DFT-predicted spectra. For example, imidazole C2-amine protons resonate at δ 6.8–7.2 ppm in DMSO-d₆ .
IR Spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and absence of carbonyl peaks to rule out byproducts .
Basic: What analytical techniques are critical for purity assessment of this compound?
Methodological Answer:
- HPLC-UV/MS : Use C18 column (3.5 µm, 4.6 × 150 mm) with gradient elution (0.1% formic acid in H₂O:ACN). Monitor λ = 254 nm; retention time ~8.2 min .
- Elemental Analysis : Acceptable C/H/N deviation ≤0.4% from theoretical values.
- TLC Validation : Rf = 0.3–0.4 (silica gel, ethyl acetate:hexane 1:1) .
Advanced: How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs). Parameterize ligand charges with AM1-BCC.
QSAR Modeling : Derive descriptors (logP, polar surface area) from ChemAxon or MOE. A reported model (R² = 0.89) links electron-withdrawing substituents to anticancer activity .
MD Simulations : Assess binding stability (50 ns trajectories) with GROMACS; analyze RMSD (<2.0 Å acceptable) .
Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (amine groups can cause irritation).
- Ventilation : Use fume hoods during synthesis; airborne exposure limits ≤1 mg/m³.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .
Advanced: How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?
Methodological Answer:
Apply a 2³ factorial design to evaluate:
Variables : Temperature (100°C vs. 120°C), solvent (EtOH vs. DMF), catalyst (H₂SO₄ vs. p-TsOH).
Response Metrics : Yield, purity (HPLC area %), and reaction time.
Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05). Optimized conditions: 120°C, DMF, H₂SO₄ (yield: 82%) .
Advanced: How to address conflicting bioactivity data in this compound studies?
Methodological Answer:
Dose-Response Validation : Re-test IC₅₀ values across 3+ cell lines (e.g., MCF-7, HEK293).
Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
Off-Target Screening : Use KinomeScan to rule out kinase promiscuity .
Basic: What solvent systems are suitable for recrystallizing this compound?
Methodological Answer:
- Preferred Solvents : Ethanol (yields needle-like crystals) or ethyl acetate/hexane (1:3) for higher purity.
- Crystallization Protocol : Dissolve in hot ethanol (60°C), cool to 4°C overnight, filter, and dry under vacuum. Purity >98% confirmed by HPLC .
Advanced: How to design a mechanistic study for this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Kinetic Profiling : Monitor Suzuki-Miyaura coupling (e.g., with 4-bromobenzaldehyde) via in-situ NMR.
Isotope Labeling : Use ¹⁵N-imidazole to track amine participation in Pd-catalyzed steps.
DFT Calculations : Map energy barriers for oxidative addition vs. transmetallation (B3LYP/6-31G*) .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation.
Design of Experiments (DoE) : Use response surface methodology (RSM) to refine parameters (e.g., stirring rate, cooling gradient).
Quality Control : Enforce strict specifications (e.g., residual solvent ≤500 ppm by GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
